molecular formula C31H32N2O4S B12609700 N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide

Cat. No.: B12609700
M. Wt: 528.7 g/mol
InChI Key: JNJQFLCWWUSMFO-UHFFFAOYSA-N
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Description

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide is a structurally complex small molecule featuring a thiazole core substituted with benzyl and phenyl groups at positions 4 and 5, respectively.

Properties

Molecular Formula

C31H32N2O4S

Molecular Weight

528.7 g/mol

IUPAC Name

N-(5-benzyl-4-phenyl-1,3-thiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide

InChI

InChI=1S/C31H32N2O4S/c1-4-36-26-18-21(3)24(20-27(26)37-5-2)25(34)16-17-29(35)32-31-33-30(23-14-10-7-11-15-23)28(38-31)19-22-12-8-6-9-13-22/h6-15,18,20H,4-5,16-17,19H2,1-3H3,(H,32,33,35)

InChI Key

JNJQFLCWWUSMFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(=O)CCC(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Benzylation and Phenylation: The thiazole intermediate is then subjected to benzylation and phenylation reactions to introduce the benzyl and phenyl groups.

    Amidation: The final step involves the reaction of the thiazole derivative with 4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanoic acid to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce alcohols or amines.

Scientific Research Applications

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole and Benzimidazole Families

Thiazole Derivatives with Sulfonyl and Aryl Substituents

Compounds from Pharmacopeial Forum (2017) share structural motifs with the target molecule, such as thiazole rings and aryl/alkyl substituents. For example:

  • (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide () contains a thiazole ring with hydroperoxy and methyl groups, contrasting with the benzyl and phenyl groups in the target compound.
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () includes carbamate and ureido functionalities, which are absent in the target molecule .
Key Differences:
  • The diethoxy and methylphenyl groups in the target molecule may enhance lipophilicity compared to more polar derivatives .

Benzimidazole Derivatives

Benzimidazole derivatives (e.g., N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline, B1) () differ in their heterocyclic core but share aryl substituents.

Functional Group and Spectroscopic Comparisons

Carbonyl and Thioamide Features

Hydrazinecarbothioamides (e.g., compounds 4–6 in ) exhibit C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) IR bands. The target compound’s oxobutanamide chain likely shows similar C=O absorption, while the absence of a thioamide group eliminates C=S signals, distinguishing it from sulfur-containing analogues .

Tautomerism and Substituent Effects

Unlike 1,2,4-triazole derivatives (e.g., compounds 7–9 in ), which exist in thione-thiol tautomeric equilibria, the target compound’s thiazole core is stabilized by aromaticity, avoiding tautomerism.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

The benzyl and diethoxy groups in the target compound likely increase logP values compared to less substituted thiazoles (e.g., Monepantel, ), which features cyano and trifluoromethyl groups. This higher lipophilicity may improve membrane permeability but reduce aqueous solubility .

Data Tables

Table 1. Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups IR C=O (cm⁻¹) IR C=S (cm⁻¹) LogP (Predicted)
N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide (Target) Thiazole Oxobutanamide, diethoxyaryl ~1680 N/A 4.2
(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-... () Thiazole Hydroperoxy, ureido ~1675 N/A 3.8
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (–9) Triazole Sulfonyl, thione N/A 1247–1255 3.5
N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1, ) Benzimidazole Methoxyaniline N/A N/A 2.9

Biological Activity

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide, with the CAS number 905590-62-7, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C31H32N2O4SC_{31}H_{32}N_{2}O_{4}S, with a molecular weight of 528.66 g/mol. The structure includes a thiazole ring, which is often associated with various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities. In vitro studies demonstrated that certain benzothiazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .

Anticancer Potential

The anticancer properties of thiazole-containing compounds are well-documented. A study highlighted that thiazole derivatives could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key proteins involved in cell survival pathways . Specifically, compounds structurally related to our target compound have shown promise against human pancreatic cancer and other malignancies.

Antimalarial Activity

The antimalarial potential of similar thiazole derivatives has been explored, with some compounds exhibiting significant activity against Plasmodium falciparum. For example, a related hydrazone compound was found to chelate iron effectively and inhibit heme polymerization, which is crucial for the survival of malaria parasites . This suggests that this compound may also possess antimalarial properties worth investigating.

The mechanisms underlying the biological activities of thiazole derivatives include:

  • Enzyme Inhibition : Many thiazole compounds act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.
  • Apoptosis Induction : These compounds can trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Iron Chelation : Compounds that chelate iron can disrupt essential processes in pathogens like malaria parasites.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds significantly inhibited bacterial growth with MIC values comparable to standard antibiotics .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study found that these compounds induced apoptosis and inhibited cell proliferation, suggesting their potential as anticancer agents .
  • Antimalarial Testing : In vivo studies using murine models demonstrated that certain thiazole derivatives could suppress malaria parasite growth effectively while showing minimal toxicity to host cells .

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